molecular formula C9H14O B13578789 3-(But-3-yn-1-yl)oxane

3-(But-3-yn-1-yl)oxane

Cat. No.: B13578789
M. Wt: 138.21 g/mol
InChI Key: MIBFUMQFPCJYDU-UHFFFAOYSA-N
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Description

3-(But-3-yn-1-yl)oxane is an organic compound with the molecular formula C9H14O It is a derivative of oxane, featuring a but-3-yn-1-yl group attached to the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-3-yn-1-yl)oxane typically involves the reaction of but-3-yn-1-ol with an appropriate oxane derivative. One common method is the nucleophilic substitution reaction where but-3-yn-1-ol reacts with oxane under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

3-(But-3-yn-1-yl)oxane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triple bond in the but-3-yn-1-yl group to a double or single bond.

    Substitution: The oxane ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(But-3-yn-1-yl)oxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(But-3-yn-1-yl)oxane involves its interaction with specific molecular targets. The but-3-yn-1-yl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The oxane ring provides structural stability and can undergo ring-opening reactions under certain conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(But-3-yn-1-yl)oxane is unique due to the specific positioning of the but-3-yn-1-yl group on the oxane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

3-but-3-ynyloxane

InChI

InChI=1S/C9H14O/c1-2-3-5-9-6-4-7-10-8-9/h1,9H,3-8H2

InChI Key

MIBFUMQFPCJYDU-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1CCCOC1

Origin of Product

United States

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